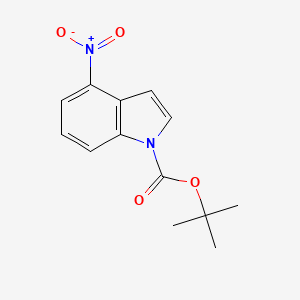

1-Boc-4-nitroindole

Descripción general

Descripción

1-Boc-4-nitroindole, also known as tert-butyl 4-nitro-1H-indole-1-carboxylate, is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole ring system is known for its wide range of biological activities and is a key structural motif in many bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Boc-4-nitroindole can be synthesized through various methods. One common approach involves the nitration of 1-Boc-indole. This process typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 4-position of the indole ring. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure selectivity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-Boc-4-nitroindole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: Although less common, the indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 1-Boc-4-aminoindole.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Oxidation: Oxidized indole derivatives.

Aplicaciones Científicas De Investigación

Based on the search results, information regarding "1-Boc-4-nitroindole" is limited. Instead, the search results discuss the applications of molecules such as 4-isocyanoindole-2′-deoxyribonucleoside (4ICIN ), 4-cyanoindole-2′-deoxyribonucleoside (4CIN ), 4-nitroindole, and related compounds.

Here's a summary of the findings:

4-Isocyanoindole-2'-deoxyribonucleoside (4ICIN)

- 4ICIN is an isomorphic nucleoside, a tool compound for studying biological processes involving nucleosides and nucleic acids .

- 4ICIN can undergo inverse electron demand Diels-Alder cycloaddition with a model tetrazine .

- 4ICIN serves as a starting point for developing purine-like bioorthogonal reagents for implementation in nucleic acids, potentially working with azide/alkyne chemistry .

- A limitation of 4ICIN is its chemical instability towards solid-phase DNA synthesis, which prevents its chemical incorporation into DNA. However, enzymatic incorporation of 4ICIN into DNA may be possible if the corresponding 5’-triphosphate can be synthesized .

4-Cyanoindole-2'-deoxyribonucleoside (4CIN)

- 4CIN is an isomorphic fluorescent nucleoside with superior fluorescence properties compared to 2-aminopurine, including a higher quantum yield and Stokes shift .

- The molecule's enabling feature is the 4-cyanoindole nucleobase, which builds on the utility of the same 4-cyanindole heterocycle as a fluorescent moiety in peptides .

4-Nitroindole

- 4-nitroindole can be used to synthesize 4-isocyanoindole (4ICI ) .

- 4-nitroindole shows lower levels of deuterium incorporation .

Indoles

Mecanismo De Acción

The mechanism of action of 1-Boc-4-nitroindole depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, including enzymes, receptors, and ion channels. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparación Con Compuestos Similares

1-Boc-4-nitroindole can be compared with other indole derivatives such as:

1-Boc-5-nitroindole: Similar in structure but with the nitro group at the 5-position, leading to different reactivity and biological activity.

1-Boc-3-nitroindole: The nitro group at the 3-position also alters the compound’s chemical and biological properties.

4-nitroindole: Lacks the Boc protecting group, making it more reactive but less stable under certain conditions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which provides stability and allows for selective reactions at other positions on the indole ring.

Actividad Biológica

1-Boc-4-nitroindole is a compound of significant interest in medicinal and organic chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Structural Characteristics

This compound is characterized by the presence of a nitro group at the 4-position of the indole ring, along with a tert-butyloxycarbonyl (Boc) protecting group. This structure influences its reactivity and biological properties, making it a valuable intermediate in the synthesis of various bioactive compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : Indole derivatives interact with multiple biological targets, influencing cellular functions. They are known to modulate pathways involved in cell signaling, apoptosis, and inflammation .

- Biochemical Pathways : These compounds play roles in various biochemical pathways that are crucial for maintaining cellular homeostasis and responding to stress .

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Research has shown that indole derivatives possess antimicrobial effects against a range of pathogens. For instance, synthesized derivatives have demonstrated significant activity against Gram-negative bacteria such as E. coli and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 1.95 to 7.81 μg/ml .

- Anticancer Activity : Some derivatives related to this compound have shown promising anticancer properties. For example, certain synthesized indoles exhibited IC50 values in the range of 19–65 µg/ml against breast cancer cell lines . The mechanism involves the inhibition of key enzymes or receptors associated with cancer cell proliferation.

- Anti-inflammatory Effects : Indole compounds have been studied for their potential anti-inflammatory effects, which may contribute to their therapeutic applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of synthesized indole derivatives, including those related to this compound, it was found that these compounds exhibited high activity against Gram-negative bacteria while showing limited effectiveness against Gram-positive strains and fungi. The derivatives were also assessed for cytotoxicity against normal human cell lines (HEK-293), revealing low toxicity profiles with IC50 values greater than 100 µg/ml, indicating a favorable safety margin for further development .

Synthesis and Applications

This compound serves as an important intermediate in the synthesis of more complex indole derivatives used in medicinal chemistry. Its applications extend beyond pharmaceuticals; it is also utilized in the production of dyes and pigments . The compound's unique structural features allow for selective reactions that can lead to various biologically active molecules.

Propiedades

IUPAC Name |

tert-butyl 4-nitroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-8-7-9-10(14)5-4-6-11(9)15(17)18/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMLUDGMHPZXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649567 | |

| Record name | tert-Butyl 4-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-24-5 | |

| Record name | tert-Butyl 4-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.